molecular formula C22H27NO3Si B13904485 (3R,4R)-1-Benzoyl-4-phenyl-3-((triethylsilyl)oxy)azetidin-2-one

(3R,4R)-1-Benzoyl-4-phenyl-3-((triethylsilyl)oxy)azetidin-2-one

Cat. No.: B13904485
M. Wt: 381.5 g/mol
InChI Key: PMFXBVOLZORTNG-WOJBJXKFSA-N
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Description

(3R,4S)-1-BENZOYL-4-PHENYL-3-[(TRIETHYLSILYL)OXY]-2-AZETIDINONE is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides This particular compound is characterized by the presence of a benzoyl group, a phenyl group, and a triethylsilyloxy group attached to the azetidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-1-BENZOYL-4-PHENYL-3-[(TRIETHYLSILYL)OXY]-2-AZETIDINONE typically involves the following steps:

    Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a [2+2] cycloaddition reaction between an imine and a ketene.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via acylation using benzoyl chloride in the presence of a base such as pyridine.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction.

    Addition of the Triethylsilyloxy Group: The triethylsilyloxy group can be added using triethylsilyl chloride in the presence of a base like imidazole.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-1-BENZOYL-4-PHENYL-3-[(TRIETHYLSILYL)OXY]-2-AZETIDINONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl or phenyl groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide as solvent.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amides or alcohols.

    Substitution: Formation of substituted azetidinones with different functional groups.

Scientific Research Applications

(3R,4S)-1-BENZOYL-4-PHENYL-3-[(TRIETHYLSILYL)OXY]-2-AZETIDINONE has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of β-lactam antibiotics and other bioactive molecules.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is used in the development of novel materials with specific properties.

    Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.

Mechanism of Action

The mechanism of action of (3R,4S)-1-BENZOYL-4-PHENYL-3-[(TRIETHYLSILYL)OXY]-2-AZETIDINONE involves its interaction with specific molecular targets. The compound can inhibit enzymes by forming a covalent bond with the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or chemical outcome.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4S)-tert-Butyl 2-oxo-4-phenyl-3-(triethylsilyloxy)azetidine-1-carboxylate
  • (3R,4S)-2-Oxo-4-phenyl-3-(triethylsilyloxy)azetidine-1-carboxylate

Uniqueness

(3R,4S)-1-BENZOYL-4-PHENYL-3-[(TRIETHYLSILYL)OXY]-2-AZETIDINONE is unique due to the presence of the benzoyl group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various bioactive compounds and materials.

Properties

Molecular Formula

C22H27NO3Si

Molecular Weight

381.5 g/mol

IUPAC Name

(3R,4R)-1-benzoyl-4-phenyl-3-triethylsilyloxyazetidin-2-one

InChI

InChI=1S/C22H27NO3Si/c1-4-27(5-2,6-3)26-20-19(17-13-9-7-10-14-17)23(22(20)25)21(24)18-15-11-8-12-16-18/h7-16,19-20H,4-6H2,1-3H3/t19-,20-/m1/s1

InChI Key

PMFXBVOLZORTNG-WOJBJXKFSA-N

Isomeric SMILES

CC[Si](CC)(CC)O[C@@H]1[C@H](N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC[Si](CC)(CC)OC1C(N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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